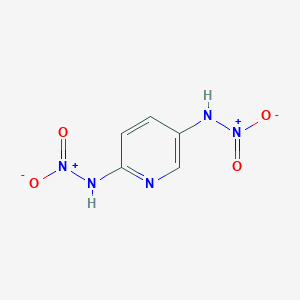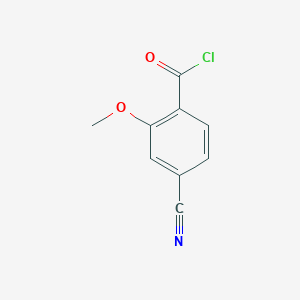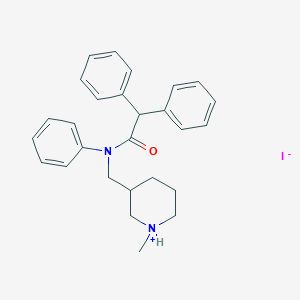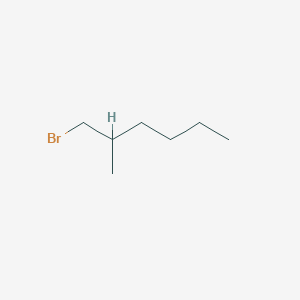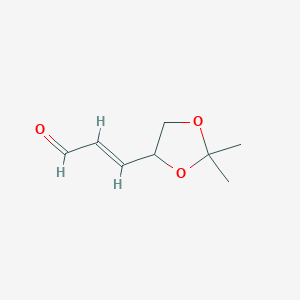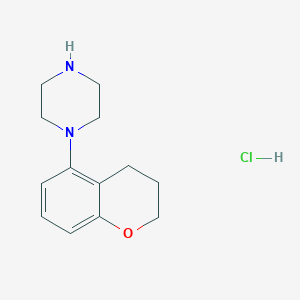
1-(Chroman-5-YL)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chroman-5-YL)piperazine hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It is a derivative of piperazine and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-(Chroman-5-YL)piperazine hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It also enhances the activity of antioxidant enzymes and protects cells from damage.
Biochemical and Physiological Effects:
1-(Chroman-5-YL)piperazine hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Chroman-5-YL)piperazine hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-(Chroman-5-YL)piperazine hydrochloride. One of the areas of focus is the development of novel therapeutic agents based on this compound. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another area of focus is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the signaling pathways involved in the therapeutic effects of this compound. Additionally, the safety and toxicity of this compound need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, 1-(Chroman-5-YL)piperazine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(Chroman-5-YL)piperazine hydrochloride have been discussed in this paper. Further studies are needed to determine the optimal dosage and safety profile of this compound and to develop novel therapeutic agents based on this compound.
Synthesemethoden
1-(Chroman-5-YL)piperazine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of 1-(2-aminoethyl)piperazine with 5-chloro-2-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(Chroman-5-YL)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(Chroman-5-YL)piperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
105684-90-0 |
|---|---|
Produktname |
1-(Chroman-5-YL)piperazine hydrochloride |
Molekularformel |
C13H19ClN2O |
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-5-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1;/h1,4-5,14H,2-3,6-10H2;1H |
InChI-Schlüssel |
GPTHFKQPTVPLLN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |
Kanonische SMILES |
C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |
Synonyme |
1-(CHROMAN-5-YL)PIPERAZINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




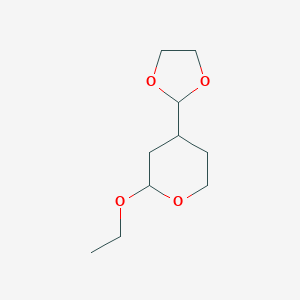
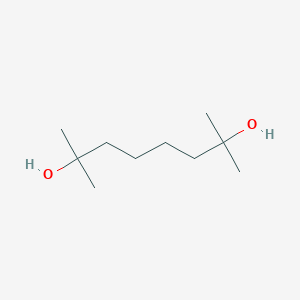
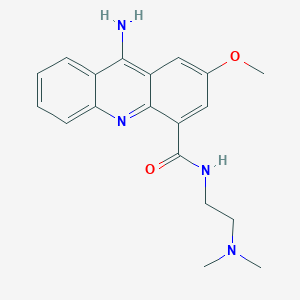
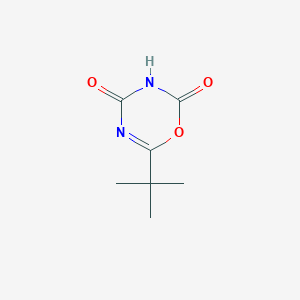
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
